

1-Acetyl-3,5-dimethyl Adamantane: A Versatile Scaffold for Drug Design

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Compound of Interest

Compound Name: 1-Acetyl-3,5-dimethyl Adamantane

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage, a rigid, lipophilic, and thermodynamically stable tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, enhancing interactions with biological targets. The **1-acetyl-3,5-dimethyl adamantane** moiety, in particular, offers a compelling starting point for the design of novel therapeutics. The dimethyl substitution on the adamantane core enhances lipophilicity, which can improve blood-brain barrier penetration, a critical attribute for drugs targeting the central nervous system (CNS). The acetyl group provides a convenient synthetic handle for further molecular elaboration, enabling the exploration of a wide range of chemical space and the optimization of pharmacological properties.

This document provides detailed application notes on the utility of the **1-acetyl-3,5-dimethyl adamantane** scaffold in drug design, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Application Notes

The **1-acetyl-3,5-dimethyl adamantane** scaffold is a key structural motif in the development of drugs for a variety of therapeutic areas, most notably neurodegenerative diseases, and as



antiviral and antimicrobial agents.

Neurodegenerative Diseases: Targeting NMDA Receptors

The 3,5-dimethyladamantane core is the pharmacophore of Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] Memantine's therapeutic effect is attributed to its ability to block the excessive influx of Ca2+ through the NMDA receptor channel, which is implicated in neuronal excitotoxicity.[2][3] The **1-acetyl-3,5-dimethyl adamantane** can be considered a direct precursor or a platform for the synthesis of memantine analogs. The acetyl group can be readily converted to an amine, as in memantine, or serve as a point of attachment for other functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1][4]

Derivatives of the 3,5-dimethyladamantane scaffold have been synthesized and evaluated for their neuroprotective effects. For instance, memantine nitrates have been developed as dual-function compounds that not only block NMDA receptors but also release nitric oxide (NO), a vasodilator, potentially offering benefits in vascular dementia.[1][5]

Antiviral Activity

Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being early examples used against influenza A virus by targeting the M2 proton channel.[6] While resistance has emerged, the adamantane scaffold continues to be explored for new antiviral therapies. The **1-acetyl-3,5-dimethyl adamantane** scaffold can be utilized to develop novel antiviral compounds. For example, aminoadamantane derivatives have shown activity against SARS-CoV-2.[7][8] The lipophilic nature of the dimethyladamantane core can facilitate viral entry inhibition or interference with viral replication processes.

Antimicrobial Activity

The adamantane moiety has been incorporated into various molecular structures to generate compounds with significant antimicrobial activity.[9][10][11][12][13] The lipophilicity imparted by the adamantane cage can enhance the penetration of bacterial cell membranes. The **1-acetyl-3,5-dimethyl adamantane** scaffold can be used to synthesize novel Schiff bases, thiazole derivatives, and other heterocyclic compounds with potential antibacterial and antifungal



properties. The acetyl group can be a key site for condensation reactions to build these complex molecules.

Quantitative Data

The following tables summarize the biological activity of various derivatives based on the 3,5-dimethyladamantane scaffold.

Table 1: NMDA Receptor Antagonist Activity of Memantine Analogs

Compound	Target	Assay	Activity (IC50/K1)	Reference
Memantine	NMDA Receptor	Radioligand Binding ([³H]MK- 801)	K _i = 2.60 μM	[12]
Memantine Nitrate (MN-05)	NMDA Receptor	Glutamate- induced neurotoxicity	Neuroprotection at 1 μΜ	[1]
Sulfonamide Analog of Memantine	DDR1/RET (predicted)	In vitro cytotoxicity (U-87 glioblastoma cells)	Active (specific values not provided)	[14]
Benzohomoada mantane Analog (IIc)	NMDA Receptor	Electrophysiolog y	Low micromolar range	[15]

Table 2: Antiviral Activity of Adamantane Derivatives



Compound	Virus	Assay	Activity (IC50)	Reference
Aminoadamanta ne derivative (3F4)	SARS-CoV-2	Viral replication in Vero cells	0.32 μΜ	[7]
Aminoadamanta ne derivative (3F5)	SARS-CoV-2	Viral replication in Vero cells	0.44 μΜ	[7]
Amantadine	SARS-CoV-2	Viral replication in ACE2-A549 cells	120-130 μΜ	[8]
Rimantadine	SARS-CoV-2	Viral replication in ACE2-A549 cells	30-40 μΜ	[8]

Table 3: Antimicrobial Activity of Adamantane Derivatives



Compound	Microorganism	Activity (MIC)	Reference
N'-(3-hydroxy-4- methoxy benzylidene) adamantane-1- carbohydrazide (IVAC)	Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans	< 1.95 μg/mL	[16]
4-(adamant-1- ylmethoxycarbonyl)-N- (5- carboxypentamethyle ne)phthalimide	Staphylococcus aureus	0.022 μg/mL	[10]
4-(adamant-1- ylmethoxycarbonyl)-N- (L-alanyl)phthalimide	Staphylococcus aureus	0.05 μg/mL	[10]
Adamantane- containing thiazole (5c)	S. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosa	Potent broad- spectrum	[13]

Experimental Protocols Synthesis of 1-Acetyl-3,5-dimethyl Adamantane

A detailed protocol for the synthesis of **1-acetyl-3,5-dimethyl adamantane** is available from the Open Reaction Database. A mixture of 1,3-dimethyladamantane (3 mmol), biacetyl (18 mmol), N-hydroxyphthalimide (0.3 mmol), cobalt (II) acetate (0.015 mmol), and acetic acid (3 ml) is stirred at 75°C under an oxygen atmosphere (1 atm) for 8 hours. The product, 1-acetyl-3,5-dimethyladamantane, can be isolated and purified using standard chromatographic techniques.

NMDA Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.[17][18]

Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM
 Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and



resuspended in the assay buffer.

- Binding Assay: The membrane preparation is incubated with the radioligand (e.g., --INVALID-LINK--MK-801) and varying concentrations of the test compound (derivatives of 1-acetyl-3,5-dimethyl adamantane) in a final volume of 1 ml. Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
- Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 2 hours) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol for assessing the antiviral activity of compounds against viruses that form plaques in cell culture.[6]

- Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for SARS-CoV-2) is grown in 6-well plates.
- Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.
- Compound Treatment: After infection, the virus inoculum is removed, and the cells are
 overlaid with a medium containing various concentrations of the test compound and a gelling
 agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.



- Incubation: The plates are incubated at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
- Data Analysis: The percentage of plaque reduction is calculated for each concentration of the test compound relative to the untreated virus control. The IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is determined from the doseresponse curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

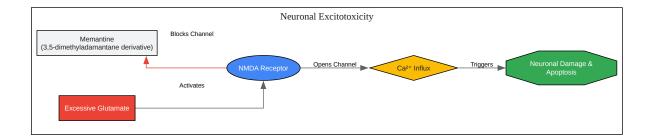
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
- Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- Determination of MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no visible growth is subcultured onto an



agar plate. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., \geq 99.9%) in the number of viable cells.

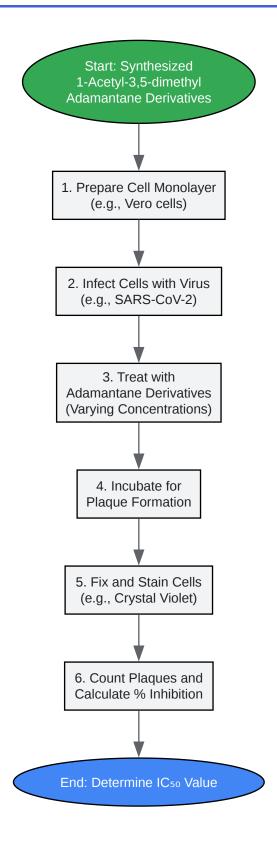
Visualizations



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Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of memantine.





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Caption: Workflow for antiviral plaque reduction assay.





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Caption: Drug design logic using the **1-acetyl-3,5-dimethyl adamantane** scaffold.

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